- Epoxide intermediate in the tamiflu synthesis, World Intellectual Property Organization, , ,
Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
- 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester
- Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
- Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)
-
- Inchi: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1
- InChI Key: UPBCFJGUCHGYAN-UTUOFQBUSA-N
- SMILES: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 372
- Topological Polar Surface Area: 65
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D444480-250mg |
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |
943515-58-0 | 250mg |
$ 184.00 | 2023-09-07 | ||
| TRC | D444480-2.5g |
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |
943515-58-0 | 2.5g |
$ 1453.00 | 2023-09-07 |
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Production Method
Production Method 1
1.2 2 h, rt
Production Method 2
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt
- A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannose, Tetrahedron, 2012, 68(34), 6803-6809
Production Method 3
1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt
1.3 3 h, 25 - 35 °C
1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C
- One pot process for the preparation of oseltamivir phosphate, India, , ,
Production Method 4
- Shikimic acid sulfonates and preparation method thereof, China, , ,
Production Method 5
- Shikimate compounds, shikimic acid compounds and preparation method thereof, China, , ,
Production Method 6
1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux
1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C
- New routes for the synthesis of antiviral agent oseltamivir and its salts, Brazil, , ,
Production Method 7
- Method for preparation of shikimate ether compounds, China, , ,
Production Method 8
- Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate, Organic Process Research & Development, 1999, 3(4), 266-274
Production Method 9
1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C
1.3 Reagents: Triethyl orthoformate ; 30 min
1.4 Reagents: Triethylamine ; pH 8
- Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu), Green Chemistry, 2008, 10(7), 743-745
Production Method 10
1.2 Reagents: Triethyl orthoformate
- A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid, Tetrahedron Letters, 2012, 53(13), 1561-1563
Production Method 11
- Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesis, Tetrahedron, 2016, 72(15), 1838-1849
Production Method 12
- Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesis, Tetrahedron Letters, 2011, 52(48), 6352-6354
Production Method 13
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus, Bioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157
Production Method 14
- Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity, China, , ,
Production Method 15
1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt
- New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star anise, Organic Letters, 2015, 17(10), 2428-2430
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials
- Ethyl (γR,4S,5R)-5-ethenyl-2,2-diethyl-γ-hydroxy-α-methylene-1,3-dioxolane-4-butanoate
- 3-Pentanone
- Shikimic Acid Ethyl Ester
- Shikimic acid
- Pentanone
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
Introduction to 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester (CAS No. 943515-58-0)
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester, identified by its Chemical Abstracts Service (CAS) number 943515-58-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the shikimic acid derivatives family, a class of molecules known for their diverse biological activities and synthetic utility. The structural modification of shikimic acid through the introduction of ethyl ester and diethylmethylidene groups imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The shikimic acid ethyl ester moiety is particularly noteworthy due to its role in the biosynthesis of aromatic amino acids. Shikimic acid derivatives have been extensively studied for their potential in inhibiting enzymes such as shikimate kinase and enolpyruvate shikimate phosphotransferase, which are crucial in the microbial pathways responsible for aromatic amino acid production. This has led to its exploration as a target in the development of antimicrobial and antiviral drugs.
In recent years, the diethylmethylidene substituent has been recognized for its ability to enhance the bioavailability and metabolic stability of drug candidates. The presence of this group can influence the electronic properties of the molecule, affecting its interaction with biological targets. This feature makes 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester a promising candidate for further derivatization, potentially leading to compounds with improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its application in the synthesis of natural product analogs. The shikimic acid scaffold is a common structural motif found in many bioactive natural products, including antiviral agents like oseltamivir (Tamiflu) and anticancer compounds. By modifying this scaffold, chemists can explore new chemical spaces, potentially uncovering molecules with enhanced efficacy and reduced side effects.
The CAS No. 943515-58-0 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial applications. This standardized numbering system ensures that researchers worldwide can accurately reference and procure this substance, promoting collaboration and reproducibility in chemical research.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies using 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester as a lead compound. These techniques allow for rapid identification of potential drug candidates by simulating their interactions with biological targets. Such computational approaches have accelerated the drug discovery process, making it possible to design molecules with tailored properties more quickly than traditional experimental methods alone.
The compound's versatility also extends to its role as a building block in synthetic organic chemistry. Its unique functional groups make it an attractive candidate for cross-coupling reactions, hydrogenation processes, and other transformations that are essential for constructing complex molecular architectures. This synthetic utility has been leveraged in the development of novel materials and specialty chemicals beyond pharmaceutical applications.
In conclusion, 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester (CAS No. 943515-58-0) represents a significant advancement in the field of medicinal chemistry. Its structural features and biological relevance position it as a key intermediate in drug discovery efforts aimed at combating infectious diseases and developing new therapeutic strategies. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical biology.
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